propan-2-yl N-[3-(propan-2-yloxycarbonylamino)phenyl]carbamate
Description
Propan-2-yl N-[3-(propan-2-yloxycarbonylamino)phenyl]carbamate is a carbamate derivative featuring two isopropyl (propan-2-yl) groups. Its structure comprises a phenyl ring substituted at the 3-position with a carbamate group, which is further modified by a second isopropyloxycarbonylamino moiety. This compound belongs to a class of carbamates known for their versatility in medicinal and agrochemical applications due to their stability and ability to modulate biological activity through hydrogen bonding and lipophilic interactions . Carbamates like this often serve as prodrugs or enzyme inhibitors, leveraging their hydrolytic stability compared to esters .
Properties
CAS No. |
7507-51-9 |
|---|---|
Molecular Formula |
C14H20N2O4 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
propan-2-yl N-[3-(propan-2-yloxycarbonylamino)phenyl]carbamate |
InChI |
InChI=1S/C14H20N2O4/c1-9(2)19-13(17)15-11-6-5-7-12(8-11)16-14(18)20-10(3)4/h5-10H,1-4H3,(H,15,17)(H,16,18) |
InChI Key |
TTYORNHTKDRVNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)NC1=CC(=CC=C1)NC(=O)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Diisopropyl1,3-phenylenedicarbamate can be synthesized through the reaction of 1,3-phenylenedicarbamate with isopropylamine. The reaction typically involves the following steps:
Starting Materials: 1,3-phenylenedicarbamate and isopropylamine.
Reaction Conditions: The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature.
Catalysts: A base such as triethylamine (TEA) is often used to facilitate the reaction.
Procedure: The 1,3-phenylenedicarbamate is dissolved in the solvent, and isopropylamine is added dropwise. The mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of diisopropyl1,3-phenylenedicarbamate may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Diisopropyl1,3-phenylenedicarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate groups to amines.
Substitution: Nucleophilic substitution reactions can replace the isopropyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diisopropyl1,3-phenylenedicarbamate derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
Diisopropyl1,3-phenylenedicarbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of diisopropyl1,3-phenylenedicarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on substituent variations, which influence physicochemical properties and bioactivity. Below is a detailed comparison with key analogs identified in the literature:
Substituent Variations on the Phenyl Ring
- Butyl N-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate (CAS: 102417-11-8) Molecular Weight: 324.4 g/mol vs. ~293.3 g/mol (estimated for the target compound). Lipophilicity (XLogP3): 2.5 (indicative of moderate hydrophobicity) vs. ~3.1 (predicted for the target compound due to additional isopropyl groups). Hydrogen Bonding: 3 donors, 5 acceptors vs. 2 donors, 5 acceptors (target compound). Key Difference: The hydroxypropoxy chain in this analog enhances solubility but reduces metabolic stability compared to the target compound’s simpler isopropyloxycarbonylamino group .
Modifications to the Carbamate Side Chain
- Benzyl N-[(2R)-1-[(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)methylamino]-1-oxo-3-phenylpropan-2-yl]carbamate Complexity: Higher due to brominated oxazole and benzyl groups. Bioactivity: Likely targets enzymatic pathways (e.g., proteases) vs. Stability: Bromine and oxazole may increase reactivity, reducing shelf-life compared to the target compound’s inert isopropyl groups .
Isosteric Replacements
- (3-Propan-2-ylphenyl) N-methyl-N-(pyridin-2-ylmethoxysulfinyl)carbamate Sulfinyl vs. Pharmacokinetics: Sulfinyl derivatives often exhibit faster clearance due to oxidative metabolism .
Data Table: Key Properties of Compared Compounds
Research Findings and Implications
- Synthetic Accessibility : The target compound’s isopropyl groups simplify synthesis compared to analogs with heterocycles (e.g., oxazole, pyridine), which require multi-step functionalization .
- Thermodynamic Stability : Density-functional theory (DFT) studies suggest that exact-exchange terms in functionals improve accuracy for carbamate systems, predicting the target compound’s stability to hydrolysis .
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